![molecular formula C12H11Cl2N3O2 B8613331 2-(2,4-Dichloro-5-hydroxyphenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one CAS No. 68049-71-8](/img/structure/B8613331.png)
2-(2,4-Dichloro-5-hydroxyphenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-Dichloro-5-hydroxyphenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one: is a complex organic compound with potential applications in various scientific fields. Its structure includes a triazolopyridine core, which is known for its biological activity, and a dichlorohydroxyphenyl group, which can contribute to its reactivity and interaction with biological targets.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichloro-5-hydroxyphenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one typically involves multiple steps:
Formation of the triazolopyridine core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and pyridine derivatives.
Introduction of the dichlorohydroxyphenyl group: This step may involve electrophilic aromatic substitution reactions using chlorinating agents and hydroxylation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form quinone derivatives.
Reduction: The dichlorophenyl group can be reduced to form less chlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Less chlorinated phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological pathways involving triazolopyridine derivatives.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Wirkmechanismus
The mechanism of action of this compound would depend on its specific biological target. Generally, compounds with a triazolopyridine core can interact with enzymes or receptors, modulating their activity. The dichlorohydroxyphenyl group may enhance binding affinity or specificity through additional interactions such as hydrogen bonding or hydrophobic interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2,4-Dichlorophenyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one: Lacks the hydroxyl group, which may affect its reactivity and biological activity.
2-(2,4-Dichloro-5-methoxyphenyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one: Contains a methoxy group instead of a hydroxyl group, potentially altering its chemical properties.
Uniqueness
The presence of both the dichlorohydroxyphenyl group and the triazolopyridine core in 2-(2,4-Dichloro-5-hydroxyphenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one makes it unique, as it combines the reactivity and biological activity of both moieties.
Eigenschaften
CAS-Nummer |
68049-71-8 |
|---|---|
Molekularformel |
C12H11Cl2N3O2 |
Molekulargewicht |
300.14 g/mol |
IUPAC-Name |
2-(2,4-dichloro-5-hydroxyphenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-one |
InChI |
InChI=1S/C12H11Cl2N3O2/c13-7-5-8(14)10(18)6-9(7)17-12(19)16-4-2-1-3-11(16)15-17/h5-6,18H,1-4H2 |
InChI-Schlüssel |
JKGVZTZZZQDRBT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN2C(=NN(C2=O)C3=CC(=C(C=C3Cl)Cl)O)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


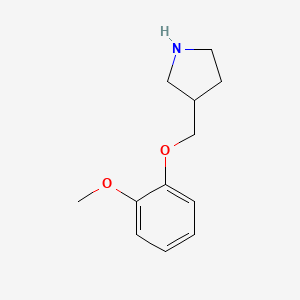
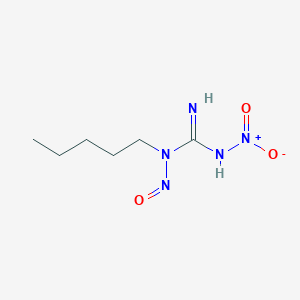
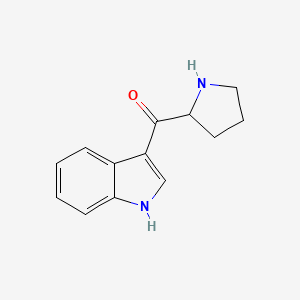
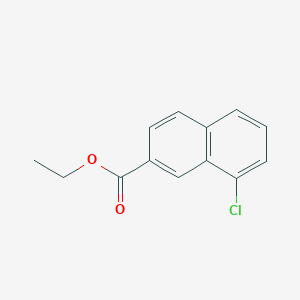
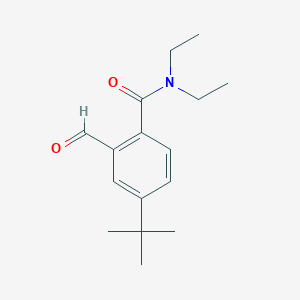
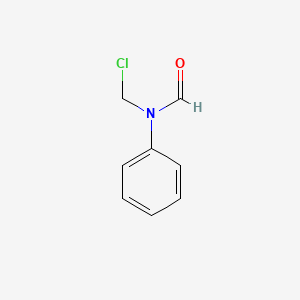
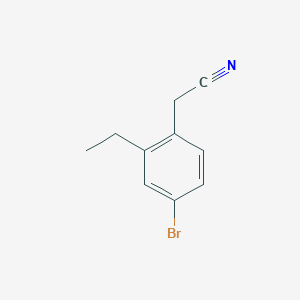
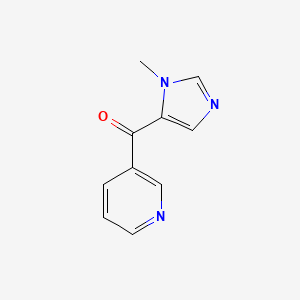
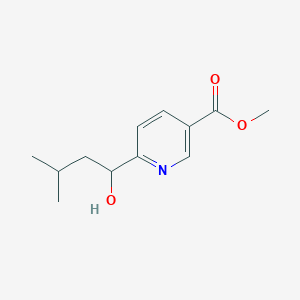
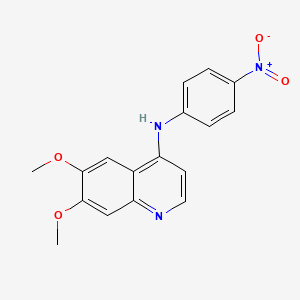
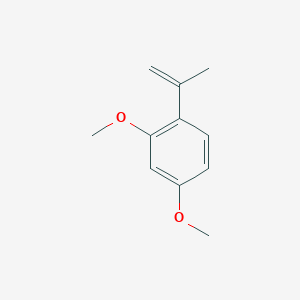
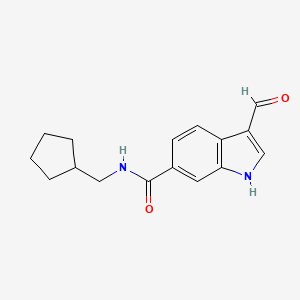
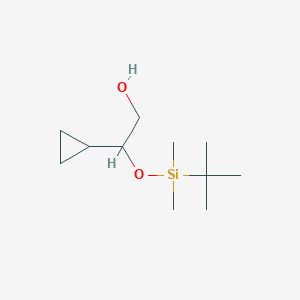
![(1R)-Bicyclo[2.2.1]heptan-2-one](/img/structure/B8613339.png)
